molecular formula C8H8O2 B6284524 bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid CAS No. 698-40-8

bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid

Cat. No.: B6284524
CAS No.: 698-40-8
M. Wt: 136.15 g/mol
InChI Key: UQVRZNHHPWZGRJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid is a norbornadiene derivative based on the strained bicyclo[2.2.1]heptane framework. This high-energy structural motif is of significant interest in the development of advanced materials and fuels . The core bicyclo[2.2.1]hepta-2,5-diene (also known as 2,5-norbornadiene) structure is a valuable building block in synthetic organic chemistry. It readily undergoes reactions typical of strained olefins, such as the catalytic addition of carboxylic acids to form ester derivatives, as demonstrated in the synthesis of nortricyclyl acetate . Researchers utilize this and related strained systems in studies of reaction mechanisms, polymer science, and the synthesis of complex, polycyclic structures. The carboxylic acid functional group on this scaffold allows for further chemical modifications, making it a versatile intermediate for creating amides, esters, and other derivatives for specialized research applications . This product is strictly For Research Use Only.

Properties

CAS No.

698-40-8

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid

InChI

InChI=1S/C8H8O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,4-6H,3H2,(H,9,10)

InChI Key

UQVRZNHHPWZGRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include:

    Diels-Alder Reaction: Cyclopentadiene and maleic anhydride are reacted in an inert solvent such as toluene at elevated temperatures (around 80-100°C) to form the adduct.

    Hydrolysis: The adduct is then hydrolyzed using aqueous sodium hydroxide to form the corresponding dicarboxylic acid.

    Decarboxylation: The dicarboxylic acid undergoes thermal decarboxylation to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid involves its ability to participate in various chemical reactions due to its strained bicyclic structure and reactive double bonds. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. Its carboxylic acid group can undergo typical acid-base reactions, forming salts and esters. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase acidity of the carboxylic acid and enhance resistance to nucleophilic attack .
  • Alkyl Chains (e.g., pentyl, pentadecyl) : Improve lipophilicity (log P) for applications in drug delivery or polymer science .
  • Oxygen Bridges : Modify ring strain and electronic properties, affecting catalytic activity .

Physicochemical Properties

  • Solubility : The parent compound exhibits moderate solubility in polar solvents (e.g., 0.79 mg/mL in aqueous solutions). Methyl or ethyl esters (e.g., 3-(methoxycarbonyl) derivative) show reduced aqueous solubility but enhanced organic solvent compatibility (e.g., 7.11 mg/mL in DCM) .
  • Thermal Stability : The parent compound’s enthalpy of formation (−136 kJ/mol) is lower than alkylated derivatives (e.g., −210 kJ/mol for 5-pentadecyl analog), reflecting increased stability with bulky substituents .

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, also known as 3-(ethoxycarbonyl)this compound, is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by its two fused cyclopentane rings and carboxylic acid functional groups, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of prostaglandins, which are biologically active lipids involved in various physiological processes including inflammation and pain response . The compound’s structure allows it to interact with various biomolecules, potentially influencing biochemical pathways.

Research Findings

Recent studies have explored the compound's interactions with different biological systems:

  • Prostaglandin Synthesis : As an intermediate in prostaglandin synthesis, this compound may modulate inflammatory responses .
  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the mechanisms involved .
  • Cytotoxicity : Studies have indicated that some derivatives may possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of bicyclo[2.2.1]hepta-2,5-diene derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at varying concentrations of the compound, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted on several cancer cell lines using derivatives of this compound. The results demonstrated that certain compounds exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against specific cancer types.

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
CytotoxicityHeLa (cervical cancer)IC50 = 15 µM
CytotoxicityMCF-7 (breast cancer)IC50 = 20 µM

Table 2: Synthesis Methods for this compound

MethodDescriptionYield
Diels-Alder ReactionCyclopentadiene with maleic anhydride98%
HydrolysisHydrolysis of dicarboxylic anhydrideVaried

Q & A

Basic: What are the primary synthetic routes for bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid?

Answer:
The synthesis typically involves Diels-Alder reactions or functionalization of preformed bicyclo[2.2.1]heptene frameworks. A common approach is the cycloaddition of cyclopentadiene with maleic anhydride derivatives, followed by hydrolysis and decarboxylation to yield the carboxylic acid . Retrosynthetic analysis using AI tools (e.g., Template_relevance models) suggests feasibility via intramolecular cyclization of diene-carboxylic acid precursors . Post-synthesis purification often employs recrystallization or column chromatography, with structural confirmation via 1H NMR^1 \text{H NMR} (e.g., characteristic olefinic protons at δ 5.8–6.2 ppm) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Table 1: Key Physical Properties

PropertyValueMethod/Source
Melting Point (Tfus)331–333 KDifferential Scanning Calorimetry
Boiling Point (Tboil)381–382 K at 0.003 barReduced-pressure distillation
Molecular FormulaC8_8H10_{10}O2_2PubChem
Topological Polar Surface37.3 ŲComputational analysis

Advanced: How can enantioselective synthesis of bicyclo[2.2.1]heptane carboxylic acid derivatives be achieved?

Answer:
Enantioselectivity is achieved via chiral catalysts or auxiliaries. For example, (1R,2S-endo)-(−)-bicyclo[2.2.1]heptane-2-carboxylic acid is synthesized using Sharpless asymmetric dihydroxylation or enzymatic resolution, yielding >99% enantiomeric excess (ee) . Chiral HPLC or capillary electrophoresis is used for ee determination. Computational modeling (DFT) optimizes transition states to predict stereochemical outcomes . Recent advances include organocatalytic Diels-Alder reactions with L-proline derivatives, achieving 85–90% ee .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H NMR^1 \text{H NMR}: Resolves bicyclic protons (δ 1.5–2.8 ppm) and olefinic signals (δ 5.5–6.5 ppm). The carboxylic acid proton appears as a broad peak at δ 10–12 ppm .
  • IR Spectroscopy: Confirms the carboxylic acid group (O–H stretch: 2500–3300 cm1 ^{-1}; C=O: ~1700 cm1 ^{-1}) .
  • Mass Spectrometry: Molecular ion peak at m/z 138.16 (C8_8H10_{10}O2_2) with fragmentation patterns matching the bicyclic structure .

Advanced: How does computational chemistry aid in predicting reactivity and stability?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as [2+2] cycloadditions or ring-opening reactions. For instance, the strain energy of the bicyclo[2.2.1] system (~27 kcal/mol) explains its propensity for ring-opening polymerization . Molecular dynamics simulations predict solubility in polar aprotic solvents (e.g., DMF or DMSO) based on charge distribution .

Basic: What are the key safety considerations for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Storage: Store at 2–8°C in airtight containers to prevent hydrolysis . Toxicity data (e.g., LD50_{50} > 2000 mg/kg in rats) suggest moderate hazard .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Answer:
Yield discrepancies often arise from solvent polarity, catalyst loading, or reaction scale. For example, microwave-assisted synthesis reduces reaction time (30 min vs. 24 hrs) and improves yields by 15–20% compared to conventional heating . Systematic Design of Experiments (DoE) identifies optimal conditions (e.g., 60°C, 0.1 M in THF) . Contradictory data are reconciled by validating methods through interlaboratory studies and referencing PubChem or NIST datasets .

Basic: What are the applications in polymer chemistry?

Answer:
The strained bicyclic structure enables ring-opening metathesis polymerization (ROMP) using Grubbs catalysts, forming polyesters with tunable thermal stability (TgT_g ≈ 120°C) . Applications include degradable polymers for drug delivery .

Advanced: How is this compound utilized in medicinal chemistry?

Answer:
Derivatives (e.g., tert-butyl esters) serve as rigid scaffolds for protease inhibitors. For example, 3-(3-Nitrophenyl) derivatives exhibit IC50_{50} values of 50 nM against MMP-9, validated via molecular docking (PDB: 1L6J) . Metabolic stability is assessed using liver microsome assays, with logP optimized to ~2.5 for blood-brain barrier penetration .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:
Store under inert gas (Ar/N2_2) at −20°C in amber vials to prevent photodegradation. Degradation products (e.g., bicyclo[2.2.1]heptane-2-carboxylic acid anhydride) are monitored via TLC (Rf_f = 0.3 in hexane/EtOAc 3:1) .

Advanced: What mechanistic insights explain its reactivity in Diels-Alder reactions?

Answer:
The electron-deficient dienophile (carboxylic acid group) accelerates [4+2] cycloadditions with electron-rich dienes (e.g., anthracene), as shown by Hammett studies (ρ=+1.2\rho = +1.2) . Transition state analysis (IRC calculations) confirms asynchronous bond formation, with activation energies ~15 kcal/mol .

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